N-(4-Methylbenzyl)-2-butanamine hydrochloride
Description
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDJYJYSKVQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586401 | |
| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-12-7 | |
| Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Silico Prediction of 1-(4-Methylphenyl)-butan-2-amine Hydrochloride Activity: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico prediction of the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. Recognizing the structural similarities of this compound to known central nervous system (CNS) active agents, this document outlines a systematic, multi-faceted computational approach to elucidate its potential pharmacological profile. We will explore a workflow that encompasses target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. By leveraging a suite of publicly available and commercial software, we present a self-validating system that integrates predictive modeling with established pharmacological principles to generate actionable insights into the potential therapeutic applications and liabilities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.
Introduction: Unveiling the Potential of a Novel Scaffold
The early and accurate prediction of a small molecule's biological activity is a cornerstone of modern drug discovery. It allows for the prioritization of promising candidates, the early identification of potential liabilities, and a more efficient allocation of resources. The compound at the center of this guide, 1-(4-Methylphenyl)-butan-2-amine hydrochloride, represents a novel chemical entity with a structural resemblance to known monoaminergic modulators. Its phenethylamine backbone is a common feature in compounds that interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors.
This guide will provide a detailed, step-by-step in-silico workflow to predict the biological activities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. We will move from broad, ligand-based predictions of potential targets to more specific, structure-based investigations of ligand-protein interactions. Finally, we will assess the compound's drug-like properties through ADMET prediction.
Table 1: Physicochemical Properties of 1-(4-Methylphenyl)-butan-2-amine
| Property | Value | Source |
| Molecular Formula | C11H17N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The In-Silico Prediction Workflow: A Multi-Pillar Approach
Our predictive workflow is designed as a hierarchical and iterative process, moving from broad hypotheses to specific, testable predictions. This approach ensures a comprehensive evaluation of the compound's potential activities.
Figure 1: In-silico prediction workflow.
Pillar 1: Ligand-Based Target Prediction - Casting a Wide Net
The initial step in our workflow is to generate a broad spectrum of potential biological targets for 1-(4-Methylphenyl)-butan-2-amine. Ligand-based approaches are particularly useful when there is limited or no prior knowledge of a compound's activity. These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of known ligands.
Experimental Protocol: SwissTargetPrediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-Methylphenyl)-butan-2-amine: CCC(CC1=CC=C(C=C1)C)N[1].
-
Submission: Navigate to the SwissTargetPrediction web server ([Link]) and paste the SMILES string into the input box[2].
-
Target Selection: Select "Homo sapiens" as the target organism.
-
Prediction: Initiate the prediction. The server will compare the input molecule to a database of over 370,000 active compounds and their corresponding 3,000 protein targets.
-
Analysis: The output will be a list of predicted targets, ranked by a probability score. Focus on the top-ranking targets, particularly those related to the central nervous system, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
PASS (Prediction of Activity Spectra for Substances) Online is another powerful tool that predicts a wide range of biological activities based on the structural formula of a compound. It compares the structure of the query molecule with a large database of known bioactive compounds and provides a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).
Experimental Protocol: PASS Online
-
Input: Draw the 2D structure of 1-(4-Methylphenyl)-butan-2-amine or input its SMILES string on the PASS Online web server ([Link]).
-
Prediction: Submit the structure for prediction.
-
Analysis: The results will be presented as a list of predicted biological activities. Analyze the activities with high Pa values, paying close attention to pharmacological effects, mechanisms of action, and potential adverse effects. Activities related to monoamine oxidase (MAO) inhibition, and adrenergic, dopaminergic, and serotonergic receptor modulation should be of particular interest given the compound's structural features.
Pillar 2: Structure-Based Validation - Focusing the Investigation
Once a list of potential targets is generated from ligand-based methods, the next step is to validate these hypotheses using structure-based approaches. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.
Experimental Protocol: Molecular Docking
-
Target Preparation:
-
Identify high-resolution crystal structures of the top-ranked predicted targets from the Protein Data Bank (PDB) ([Link]). For example, if monoamine oxidase B (MAO-B) is a predicted target, a relevant PDB entry would be 2V5Z.
-
Prepare the protein structure for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges. Software such as AutoDockTools or Chimera can be used for this purpose.
-
-
Ligand Preparation:
-
Generate a 3D conformation of 1-(4-Methylphenyl)-butan-2-amine. This can be done using software like Avogadro or by converting the SMILES string to a 3D format using online tools.
-
Assign partial charges and define rotatable bonds for the ligand.
-
-
Docking Simulation:
-
Define the binding site on the protein. This is typically a grid box centered on the active site of the enzyme or the binding pocket of the receptor.
-
Perform the docking simulation using software such as AutoDock Vina or Glide. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses. This includes examining the predicted binding energy (a lower value indicates a more stable complex) and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Visualize the ligand-protein complex to understand the key interactions driving the binding.
-
Figure 2: Molecular docking workflow.
Pillar 3: ADMET Profiling - Assessing Drug-Likeness
A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction can help to identify potential liabilities that could lead to late-stage attrition.[3]
Experimental Protocol: In-Silico ADMET Prediction
-
Select Tools: Utilize a variety of publicly available web servers for ADMET prediction, such as SwissADME ([Link]) and pkCSM ([Link]). Using multiple tools can provide a more robust prediction.
-
Input: Input the SMILES string of 1-(4-Methylphenyl)-butan-2-amine into the selected servers.
-
Prediction: The servers will calculate a range of physicochemical properties and predict various ADMET parameters.
-
Analysis: Analyze the predicted properties, including:
-
Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.
-
Table 2: Predicted ADMET Properties of 1-(4-Methylphenyl)-butan-2-amine (Hypothetical Data)
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Oral Bioavailability | High | Good potential for oral administration. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| P-gp Substrate | No | Low risk of efflux by P-glycoprotein. |
| Distribution | ||
| BBB Permeability | Yes | Likely to cross the blood-brain barrier and have CNS effects. |
| Plasma Protein Binding | Moderate | A portion of the drug will be free to exert its effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. |
| Toxicity | ||
| Ames Mutagenicity | No | Unlikely to be mutagenic. |
| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low Risk | Low potential for liver damage. |
Synthesizing the Data: Building a Comprehensive Profile
The final step in the in-silico workflow is to integrate the data from all three pillars to construct a comprehensive predictive profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.
-
Target Profile: Based on the ligand-based predictions and molecular docking results, a prioritized list of potential biological targets can be compiled. For instance, the compound may be predicted to be a potent inhibitor of MAO-B with moderate affinity for the dopamine transporter.
-
Mechanism of Action: The docking studies can provide insights into the potential mechanism of action at the molecular level, highlighting key interactions with the target protein.
-
Pharmacokinetic and Safety Profile: The ADMET predictions will provide an early assessment of the compound's drug-like properties and potential liabilities. For example, while the compound may have good oral bioavailability and CNS penetration, its potential to inhibit CYP2D6 would need to be considered in further development.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded in-silico workflow for predicting the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. By employing a multi-pillar approach that combines ligand-based target prediction, structure-based validation, and ADMET profiling, researchers can generate a comprehensive and actionable predictive profile of this novel chemical entity.
It is crucial to emphasize that in-silico predictions are hypotheses that require experimental validation. The predictions generated through this workflow should be used to guide the design of focused in-vitro and in-vivo experiments to confirm the predicted activities and further characterize the pharmacological profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. This iterative cycle of prediction and experimentation is at the heart of modern, efficient drug discovery.
References
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]
-
Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskii, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457. [Link]
-
PubChem. (n.d.). 4-Methylamphetamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
Sources
Methodological & Application
Synthesis of N-(4-Methylbenzyl)-2-butanamine hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(4-Methylbenzyl)-2-butanamine hydrochloride, a secondary amine salt of interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving the reductive amination of 2-butanone with 4-methylbenzylamine, followed by the conversion of the resulting free amine to its hydrochloride salt for improved stability and handling. This guide offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides a framework for the characterization of the final product.
Introduction and Synthetic Strategy
The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules. Reductive amination stands out as a robust and widely utilized method for the formation of C-N bonds.[1][2] This strategy involves the initial reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ or in a subsequent step to the desired amine. This approach offers high selectivity and avoids the over-alkylation often encountered in direct alkylation methods.[2]
Our synthesis of this compound employs this efficient two-step sequence. The first step is the formation of the N-(4-methylbenzyl)butan-2-imine intermediate from 4-methylbenzylamine and 2-butanone. The second step involves the reduction of this imine using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2] Finally, the purified secondary amine is converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling.
Reaction Mechanism and Workflow
The overall synthetic pathway can be visualized as a two-stage process: reductive amination followed by salt formation.
Reductive Amination
The reductive amination proceeds in two key phases:
-
Imine Formation: 4-Methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by dehydration to form the N-(4-methylbenzyl)butan-2-imine. The reaction is typically carried out in a protic solvent like methanol, which can facilitate both the initial nucleophilic attack and the subsequent dehydration. While this step can be acid-catalyzed, the inherent basicity of the amine is often sufficient to drive the reaction forward upon heating.
-
Imine Reduction: The formed imine is then reduced to the secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it selectively reduces the imine in the presence of unreacted ketone, although allowing sufficient time for imine formation before adding the reducing agent can improve yields.[2] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup protonates the resulting nitrogen anion to yield the final secondary amine.
Caption: Reductive amination workflow.
Hydrochloride Salt Formation
The purified N-(4-Methylbenzyl)-2-butanamine is a free base, which may be an oil and susceptible to oxidation. Conversion to its hydrochloride salt offers several advantages, including enhanced stability, a crystalline solid form that is easier to handle and purify, and often improved solubility in aqueous media. This is achieved by reacting the free amine with hydrochloric acid, typically in a non-polar organic solvent like diethyl ether, which promotes the precipitation of the salt.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methylbenzylamine | Reagent Grade, ≥98% | Sigma-Aldrich |
| 2-Butanone (MEK) | Reagent Grade, ≥99% | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | Powder, ≥98% | Acros Organics |
| Methanol (MeOH) | Anhydrous, 99.8% | J.T. Baker |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2.0 M solution in Diethyl Ether | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Magnesium Sulfate (MgSO₄) | Anhydrous, Powder | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
Synthesis of N-(4-Methylbenzyl)-2-butanamine
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzylamine (12.12 g, 100 mmol) and methanol (100 mL).
-
Stir the solution until the amine has completely dissolved.
-
Add 2-butanone (8.65 g, 120 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (5.67 g, 150 mmol, 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and perform this step in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Methylbenzyl)-2-butanamine as an oil.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Preparation of this compound
-
Salt Formation:
-
Dissolve the purified N-(4-Methylbenzyl)-2-butanamine (e.g., 17.7 g, 100 mmol) in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (55 mL, 110 mmol, 1.1 equivalents) dropwise. A white precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
-
Isolation and Drying:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to a constant weight.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C |
| Molecular Formula | C₁₂H₂₀ClN |
| Molecular Weight | 213.75 g/mol |
¹H NMR (400 MHz, CDCl₃):
-
δ 9.6-10.2 (broad s, 2H): N-H protons of the ammonium salt.
-
δ 7.20-7.35 (m, 4H): Aromatic protons of the p-methylbenzyl group.
-
δ 4.0-4.2 (m, 2H): Methylene protons of the benzyl group (-CH₂-N).
-
δ 3.2-3.4 (m, 1H): Methine proton on the butanamine chain (-CH(CH₃)-).
-
δ 2.37 (s, 3H): Methyl protons of the p-methylbenzyl group.
-
δ 1.6-1.9 (m, 2H): Methylene protons of the butanamine chain (-CH₂-CH₃).
-
δ 1.3-1.4 (d, 3H): Methyl protons adjacent to the methine group.
-
δ 0.9-1.1 (t, 3H): Terminal methyl protons of the ethyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ 138.5: Quaternary aromatic carbon attached to the methyl group.
-
δ 131.0: Quaternary aromatic carbon attached to the benzylic methylene group.
-
δ 129.5 (2C): Aromatic CH carbons.
-
δ 129.0 (2C): Aromatic CH carbons.
-
δ 58.0: Methine carbon of the butanamine chain (-CH(CH₃)-).
-
δ 50.5: Methylene carbon of the benzyl group (-CH₂-N).
-
δ 26.0: Methylene carbon of the butanamine chain (-CH₂-CH₃).
-
δ 21.0: Methyl carbon of the p-methylbenzyl group.
-
δ 16.0: Methyl carbon adjacent to the methine group.
-
δ 10.0: Terminal methyl carbon of the ethyl group.
FT-IR (KBr, cm⁻¹):
-
2700-3000 (broad): N-H stretching of the secondary ammonium salt.
-
2960, 2870: C-H stretching of alkyl groups.
-
1600, 1495: C=C stretching of the aromatic ring.
-
1580-1610: N-H bending of the secondary ammonium salt.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Methylbenzylamine: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
2-Butanone (MEK): Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.
-
Sodium Borohydride: Flammable solid. In contact with water, releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage. Handle in a dry environment and add to solutions slowly and in a controlled manner.
-
Hydrochloric Acid (in Diethyl Ether): Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Harmful if swallowed. May cause drowsiness or dizziness.
Conclusion
The synthesis of this compound via reductive amination is a reliable and efficient method suitable for laboratory-scale production. The protocols outlined in this application note provide a clear and detailed guide for researchers, with an emphasis on safety and product validation. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the integrity of subsequent research and development activities.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating Method for the Analysis of N-benzyl butanamine Analogs
Abstract
This application note presents a detailed, validated analytical method for the identification and quantification of N-benzyl butanamine and its analogs. These compounds are of significant interest in pharmaceutical development and forensic analysis. The described methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for its high selectivity and sensitivity. A comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided. Furthermore, this document outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method with derivatization is presented as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for this class of compounds.
Introduction
N-benzyl butanamine and its analogs represent a class of secondary amines with a core structure that is a recurring motif in various biologically active molecules. Their analysis is critical in diverse fields, from quality control in pharmaceutical manufacturing to the identification of novel psychoactive substances in forensic laboratories. The inherent basicity and potential for chromatographic challenges associated with amines necessitate the development of a robust and specific analytical method.[1]
This application note addresses the critical need for a well-characterized and validated analytical method. We will explore two powerful techniques: the primary, highly sensitive HPLC-MS/MS method and an alternative GC-MS method requiring derivatization. The causality behind experimental choices, from sample preparation to instrument parameters, will be thoroughly explained to provide a deeper understanding of the method's scientific underpinnings.
Method Development Strategy
The development of a reliable analytical method requires a systematic approach. The physicochemical properties of N-benzyl butanamine analogs, particularly their basicity and potential for volatility, guide the selection of the analytical technique.
Choice of Analytical Technique: HPLC-MS/MS vs. GC-MS
HPLC-MS/MS was selected as the primary technique due to its superior sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.[2] This is particularly advantageous for complex matrices where minimizing sample manipulation is crucial.
GC-MS is a powerful alternative, especially for volatile compounds. However, primary and secondary amines often exhibit poor peak shapes and tailing on standard GC columns due to their polarity and ability to interact with active sites on the column and inlet.[3] To overcome these limitations, derivatization is typically required to increase volatility and improve chromatographic performance.[4]
Diagram 1: Overall Analytical Workflow
Caption: A flowchart illustrating the key stages in the development and validation of an analytical method for N-benzyl butanamine analogs.
HPLC-MS/MS Method
Rationale for Parameter Selection
-
Column Chemistry: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like N-benzyl butanamine.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid, is employed. The formic acid serves to protonate the amine, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer's positive ion mode.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is ideal for amines. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]
Predicted Mass Spectral Fragmentation
The fragmentation of N-benzyl butanamine in the mass spectrometer is predictable based on established principles for amines and benzyl-containing compounds. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a dominant pathway for aliphatic amines.[6] For N-benzyl butanamine, two primary alpha-cleavage fragmentation pathways are expected:
-
Loss of a propyl radical from the butyl chain.
-
Cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium ion.
Diagram 2: Predicted Fragmentation of N-benzyl butanamine
Caption: Predicted major fragmentation pathways for protonated N-benzyl butanamine in ESI-MS/MS.
Protocol: HPLC-MS/MS Analysis
3.3.1. Sample Preparation
-
For Pharmaceutical Formulations:
-
Accurately weigh and transfer a portion of the homogenized sample equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add 70 mL of diluent (50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma):
-
To 1 mL of plasma, add an internal standard and 3 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase, vortex, and transfer to an HPLC vial.
-
3.3.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined empirically for each analog. For N-benzyl butanamine (MW: 163.26), monitor transitions such as m/z 164.1 -> 106.1 and 164.1 -> 91.1. |
GC-MS Method (Alternative)
Rationale for Derivatization
Direct analysis of N-benzyl butanamine by GC-MS is challenging due to its polarity. Derivatization with an acylating agent, such as propyl chloroformate, converts the secondary amine into a less polar, more volatile amide, resulting in improved peak shape and thermal stability.[3]
Protocol: GC-MS Analysis with Derivatization
4.2.1. Derivatization Procedure
-
To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 100 µL of pyridine.
-
Add 50 µL of propyl chloroformate and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of 5% sodium bicarbonate solution. Vortex and centrifuge.
-
Transfer the upper organic layer to a GC vial for analysis.
4.2.2. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC with 7693A Autosampler or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for target ions. |
Method Validation
The developed HPLC-MS/MS method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7] The following parameters should be assessed:
5.1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank and spiked matrix samples and by performing forced degradation studies.
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9] The drug substance should be subjected to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The method is considered specific if the analyte peak is well-resolved from any degradation products and there is no interference at the analyte's retention time.
5.2. Linearity and Range The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
5.3. Accuracy The accuracy of the method is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
5.4. Precision The precision of the method is expressed as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Assessed by having the assay performed by different analysts on different days with different equipment. The RSD should be ≤ 2.0%.
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
5.6. Robustness The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within acceptable limits under these varied conditions.
Data Summary
Table 1: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte Rt | Passed |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | 50-150% of target conc. | 5-15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.5 ng/mL |
| LOQ | - | 1.5 ng/mL |
| Robustness | System suitability passes | Passed |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical method for N-benzyl butanamine and its analogs. The primary HPLC-MS/MS method offers high sensitivity and specificity, making it suitable for demanding applications in pharmaceutical and forensic sciences. The alternative GC-MS method, while requiring derivatization, provides a robust and reliable option. The detailed protocols and validation guidelines presented herein ensure that the developed method is trustworthy, accurate, and fit for its intended purpose, adhering to the highest standards of scientific integrity.
References
-
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. [Link]
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The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). PMC - NIH. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PMC - PubMed Central. [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
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Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ResearchGate. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]
-
Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI. [Link]
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Experimental protocol for in-vitro testing of butanamine derivatives
An Application Note on the Preclinical In-Vitro Evaluation of Novel Butanamine Derivatives
Abstract
This guide provides a comprehensive framework for the in-vitro characterization of novel butanamine derivatives, a chemical class with significant potential in neuropharmacology and other therapeutic areas. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a structured, tiered approach to efficiently evaluate compound efficacy, mechanism of action, and potential liabilities. By integrating primary pharmacodynamic assays with critical safety and toxicological assessments, this document establishes a robust, self-validating workflow for lead candidate selection and optimization. We emphasize the causality behind experimental choices, ensuring that each step contributes to a comprehensive and reliable data package for decision-making in early-stage drug discovery.
Introduction: The Rationale for a Structured In-Vitro Cascade
Butanamine and its derivatives represent a versatile scaffold frequently encountered in centrally active agents. Their structural similarity to endogenous neurotransmitters like dopamine, serotonin, and norepinephrine suggests a high probability of interaction with key neuronal targets such as G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes like monoamine oxidase (MAO). The initial phase of drug discovery for this class, therefore, necessitates a systematic in-vitro screening cascade to elucidate biological activity and identify potential safety concerns early, saving significant time and resources.[1]
This document outlines a multi-tiered approach, beginning with broad-panel cytotoxicity screening to establish viable concentration ranges, followed by targeted functional assays to determine on-target potency and mechanism of action. Finally, a suite of essential safety and ADME (Absorption, Distribution, Metabolism, and Excretion) assays are described to flag potential liabilities such as cardiotoxicity, mutagenicity, and metabolic instability.[2] Adherence to standardized protocols and rigorous quality control is paramount for generating reproducible and reliable data.[3]
Tier 1: Foundational Viability and Cytotoxicity Assessment
Before investigating specific pharmacological activities, it is crucial to determine the concentration range at which the butanamine derivatives do not induce overt cell death. This step prevents confounding results in subsequent functional assays where a decrease in signal could be misinterpreted as target inhibition rather than a consequence of cytotoxicity.[4]
Recommended Cell Lines
The choice of cell line should reflect the intended therapeutic area. For neuroactive compounds, a panel including both neuronal and non-neuronal cells is recommended.
| Cell Line | Type | Rationale for Use |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a mature neuronal phenotype; expresses key dopaminergic markers.[5] |
| HEK293 | Human Embryonic Kidney | Robust, easy to transfect, and widely used for expressing recombinant target proteins (e.g., GPCRs, ion channels).[6] |
| HepG2 | Human Hepatocellular Carcinoma | Standard model for assessing potential hepatotoxicity.[7] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Used to assess effects on healthy, non-cancerous primary cells.[8] |
Protocol: LDH Release Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Selected cell lines (e.g., SH-SY5Y, HEK293)
-
Complete culture medium
-
Sterile 96-well clear-bottom cell culture plates
-
Butanamine derivatives (dissolved in DMSO, final concentration ≤0.5%)
-
LDH Assay Kit (e.g., Abcam ab65393 or similar)
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (vehicle, e.g., 0.5% DMSO in medium)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the butanamine derivatives. Remove the old medium and add 100 µL of fresh medium containing the test compounds, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Assay Execution:
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 450 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) after subtracting the background (medium alone) and negative control values.
Tier 2: Primary Pharmacodynamic Evaluation
Based on the butanamine scaffold, two high-priority target classes are Monoamine Oxidases (MAOs) and G-Protein Coupled Receptors (GPCRs).
Monoamine Oxidase (MAO) Inhibition Assay
MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[9] This protocol determines the potency and selectivity of compounds against both isoforms.
Principle: This assay fluorometrically detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. Specific inhibitors are used to differentiate between MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Selegiline)
-
Fluorometric MAO Assay Kit (e.g., Abcam ab241031)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, set up wells for:
-
Total MAO activity (test compound + MAO-A/B enzyme)
-
MAO-A specific activity (test compound + MAO-A enzyme)
-
MAO-B specific activity (test compound + MAO-B enzyme)
-
Positive controls (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Negative control (vehicle)
-
-
Inhibitor Incubation: Add the test compounds at various concentrations or control inhibitors to the wells containing the respective enzymes. Incubate for 15 minutes at room temperature.
-
Substrate Reaction: Initiate the reaction by adding the MAO substrate.
-
Signal Detection: Incubate for the time specified by the kit (e.g., 60 minutes). Add the probe and measure fluorescence at the recommended excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against each MAO isoform. Determine the IC₅₀ values using a non-linear regression curve fit.
G-Protein Coupled Receptor (GPCR) Activation/Inhibition Assay
Many butanamine derivatives interact with aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors). This protocol describes a general method for assessing GPCR activation by measuring downstream second messenger levels, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors.[10][11]
Principle: Activation of a Gs-coupled receptor stimulates adenylyl cyclase, increasing intracellular cAMP levels. Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, decreasing cAMP. This change can be quantified using various methods, including competitive immunoassays or resonance energy transfer (BRET/FRET) based biosensors.[12]
Materials:
-
HEK293 or CHO cells stably expressing the target GPCR.[6]
-
Assay buffer and cell lysis buffer.
-
cAMP Assay Kit (e.g., a LANCE Ultra cAMP TR-FRET kit).
-
Reference agonist and antagonist for the target receptor.
-
Butanamine derivatives.
-
White 384-well microplate.
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Preparation: Culture the stable cell line to ~80-90% confluency. Harvest and resuspend the cells in assay buffer at the desired density.
-
Agonist Mode:
-
Dispense cells into the assay plate.
-
Add serial dilutions of the butanamine derivative or reference agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Dispense cells into the assay plate.
-
Add serial dilutions of the butanamine derivative or reference antagonist.
-
Add the reference agonist at its EC₈₀ concentration to all wells (except negative control).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Add the cAMP detection reagents from the kit (e.g., antibody and tracer).
-
Data Acquisition: Incubate for 60 minutes at room temperature and read the plate on a TR-FRET reader.
-
Analysis:
-
Agonist Mode: Calculate EC₅₀ values from the dose-response curve.
-
Antagonist Mode: Calculate IC₅₀ values from the dose-response curve.
-
// Nodes Ligand [label="Butanamine\nDerivative (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR\n(7-Transmembrane Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein\n(αβγ Heterotrimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha_GTP [label="Gα-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#5F6368", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(Effector)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Gene Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> G_alpha_GTP; G_Protein -> G_beta_gamma; G_alpha_GTP -> AC [label="Stimulates (Gs) or\nInhibits (Gi)"]; ATP -> AC; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Response [label="Phosphorylates\nTargets"];
// Invisible nodes for alignment {rank=same; Ligand; GPCR;} {rank=same; G_Protein; AC;} {rank=same; G_alpha_GTP; ATP; cAMP;} {rank=same; G_beta_gamma; PKA;} {rank=same; Response;} } DOT Caption: Simplified Gs-coupled GPCR signaling cascade.
Tier 3: Safety and ADME Profiling
This tier evaluates key safety and drug-like properties. A compound with excellent potency is of little value if it possesses significant liabilities in these areas.
hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[13] Early assessment of hERG liability is a regulatory requirement and critical for safety.
Principle: The gold standard for assessing hERG channel activity is manual or automated patch-clamp electrophysiology, which directly measures the potassium ion current through the channel in cells engineered to express it.[14]
Protocol Outline (Automated Patch Clamp):
-
Cell Line: Use a HEK293 cell line stably expressing the hERG channel.
-
Cell Preparation: Culture and harvest cells, ensuring high viability.
-
Assay Execution:
-
Cells are automatically captured on a planar patch-clamp chip.
-
A whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit and measure the hERG current.[15]
-
Baseline current is established with vehicle solution.
-
Test compounds are applied at multiple concentrations, and the effect on the hERG current is recorded.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.[13]
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is its ability to cause mutations in DNA.[16] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[17]
Principle: The test measures the ability of a compound to cause a reverse mutation in the bacteria, allowing them to grow on a histidine-deficient medium. A positive test indicates the compound is mutagenic.[17][18] The assay is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[19]
Protocol Outline:
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.[20]
-
Exposure:
-
For each strain, the test compound is mixed with the bacterial culture in the presence and absence of the S9 metabolic activation mix.
-
This mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, exceeding a defined threshold (e.g., a 2-fold increase).
Cytochrome P450 (CYP450) Inhibition Assay
CYP450 enzymes are the primary enzymes involved in drug metabolism.[21][22] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs). This assay screens for inhibition against the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23]
Principle: This assay uses human liver microsomes (which contain CYP enzymes) and isoform-specific substrates that become fluorescent upon metabolism. The inhibition of fluorescence generation in the presence of a test compound is measured.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP activity)
-
A panel of fluorescent, isoform-specific CYP substrates
-
Known inhibitors for each CYP isoform (positive controls)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, combine HLMs, NADPH system, and the test compound (or control inhibitor) in a buffer. Pre-incubate to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add the specific substrate for the CYP isoform being tested.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding acetonitrile).
-
Data Acquisition: Measure the fluorescent signal on a plate reader.
-
Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ value for each major CYP isoform.
// Nodes Start [label="Library of Butanamine Derivatives", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Cytotoxicity Screening\n(e.g., LDH Assay)\nEstablishes Therapeutic Window", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Non-Toxic Compounds\n(IC50 > 30 µM)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Tier2 [label="Tier 2: Primary Pharmacodynamics\n(MAO & GPCR Assays)\nDetermines On-Target Potency & Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision2 [label="Active & Selective Hits\n(IC50/EC50 < 1 µM)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Tier3 [label="Tier 3: Safety & ADME Profiling\n- hERG Assay\n- Ames Test\n- CYP450 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision3 [label="Acceptable Safety Profile", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Lead Candidate(s) for\nIn-Vivo Studies", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxic [label="Toxic Compounds\n(Discard or Re-design)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inactive [label="Inactive/Non-selective\n(Discard)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Liabilities [label="Significant Liabilities\n(Discard or Optimize)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Tier1; Tier1 -> Decision1; Decision1 -> Tier2 [label="Proceed"]; Decision1 -> Toxic [label="Fail"]; Tier2 -> Decision2; Decision2 -> Tier3 [label="Proceed"]; Decision2 -> Inactive [label="Fail"]; Tier3 -> Decision3; Decision3 -> End [label="Pass"]; Decision3 -> Liabilities [label="Fail"]; } DOT Caption: A tiered workflow for in-vitro evaluation of butanamine derivatives.
Conclusion
The experimental framework presented provides a logical and efficient pathway for the comprehensive in-vitro evaluation of novel butanamine derivatives. By systematically assessing cytotoxicity, primary pharmacology, and key safety liabilities, researchers can build a robust data package to identify promising lead candidates for further development. This tiered approach ensures that resources are focused on compounds with the highest potential for success while flagging problematic candidates early in the drug discovery pipeline.
References
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In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. (n.d.). National Center for Biotechnology Information. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). [Link]
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Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology. [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (2024). Environmental and Molecular Mutagenesis. [Link]
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Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]
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Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. [Link]
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HYDROCHLOROTHIAZIDE tablet. (n.d.). DailyMed, National Library of Medicine. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. [Link]
-
Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in Pharmacological Sciences. [Link]
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society of Chemistry. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2022). MDPI. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]
-
In Vitro Toxicology Testing and Safety Assessment Services. (n.d.). WuXi Biology. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
-
Amine promiscuity and toxicology analysis. (2025). ResearchGate. [Link]
-
Cell Line Products. (n.d.). Creative Biolabs. [Link]
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Advanced CYP450 Metabolism Assays. (2024). Pharma Industry Review. [Link]
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Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). Acta Pharmaceutica Sinica B. [Link]
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Use of N-(4-Methylbenzyl)-2-butanamine hydrochloride as a GABA uptake inhibitor
As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of N-(4-Methylbenzyl)-2-butanamine hydrochloride as a putative GABA uptake inhibitor. It is important to note that, as of the writing of this document, there is no published literature specifically identifying this compound as a GABA uptake inhibitor. Therefore, this document serves as a detailed, experience-driven roadmap for its initial characterization and validation, grounded in established methodologies for studying GABAergic neurotransmission.
Introduction: The Rationale for Targeting GABA Uptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its role in tempering neuronal excitability is critical for maintaining balanced neural circuits. A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[1] The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs), which are membrane-bound proteins that shuttle GABA back into presynaptic neurons and surrounding glial cells.[2]
There are four known subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3][4] GAT1 is the most abundant subtype in the brain and is a primary target for therapeutic intervention.[2][3] By inhibiting these transporters, the extracellular concentration of GABA is increased, thereby enhancing GABAergic tone and producing a net inhibitory effect on the CNS. This mechanism is the basis for the clinical use of GAT1 inhibitors like tiagabine in the treatment of epilepsy.[2][5][6]
This guide outlines a systematic approach to evaluate the potential of a novel compound, this compound, as a selective inhibitor of GABA uptake.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a novel compound is the first step in its pharmacological evaluation.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C12H20ClN | ChemSpider |
| Molecular Weight | 213.75 g/mol | ChemSpider |
| Appearance | White to off-white solid | Assumption |
| Solubility | Soluble in water and DMSO | Assumption |
| Structure | ChemSpider |
A Note on Synthesis: The synthesis of this compound would likely proceed via reductive amination of 4-methylbenzaldehyde with 2-butanamine, followed by conversion to the hydrochloride salt. This is a standard and well-established method for the preparation of secondary amines.[7]
In Vitro Characterization: Establishing Potency and Selectivity
The initial phase of characterization involves a series of in vitro assays to determine if this compound interacts with GABA transporters and to quantify its potency and selectivity.
Primary Screening: [³H]GABA Uptake Assay in Transfected Cell Lines
The most direct method to assess GABA uptake inhibition is a radioligand uptake assay using cell lines stably expressing individual GAT subtypes.[8][9] Human Embryonic Kidney (HEK-293) cells are a common choice for this purpose.[5][10]
Principle: Cells expressing a specific GAT subtype are incubated with a mixture of radiolabeled ([³H]) and non-radiolabeled GABA. A functional transporter will internalize GABA, leading to an accumulation of radioactivity within the cells. If a compound inhibits the transporter, the amount of intracellular radioactivity will be reduced.
Protocol:
-
Cell Culture: Culture HEK-293 cells stably transfected with human GAT1, GAT2, GAT3, or BGT1 in appropriate media.
-
Plating: Seed the cells in 96-well microplates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer to obtain a range of concentrations.
-
Assay Initiation:
-
Wash the cells with the assay buffer.
-
Add the various concentrations of the test compound or vehicle control to the wells.
-
Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10-20 minutes).[10]
-
Assay Termination: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
Data Analysis: The results are expressed as a percentage of inhibition relative to the vehicle control. This primary screen will indicate whether the compound has any activity at the tested GAT subtypes.
Potency Determination: IC₅₀ Calculation
Following a positive result in the primary screen, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: The protocol is the same as the primary screening assay, but with a wider range of concentrations of the test compound.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Hypothetical Data Table:
| Transporter Subtype | IC₅₀ (nM) |
| hGAT1 | 150 |
| hGAT2 | > 10,000 |
| hGAT3 | > 10,000 |
| hBGT1 | > 10,000 |
This hypothetical data suggests that this compound is a potent and selective inhibitor of GAT1.
Mechanism of Action: Kinetic Studies
To understand how the compound interacts with the transporter, kinetic studies are performed. These studies can differentiate between competitive, non-competitive, and mixed-type inhibition.[5]
Principle: The uptake of [³H]GABA is measured at various concentrations of GABA in the presence and absence of a fixed concentration of the inhibitor. The data is then plotted on a Lineweaver-Burk plot to determine the effect of the inhibitor on the maximal transport rate (Vmax) and the substrate affinity (Km).[5]
-
Competitive Inhibition: Increases Km, Vmax remains unchanged.
-
Non-competitive Inhibition: Decreases Vmax, Km remains unchanged.
-
Mixed-type Inhibition: Affects both Km and Vmax.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of a novel GAT inhibitor.
Ex Vivo Validation: GABA Uptake in Synaptosomes
To confirm the findings from cell-based assays in a more physiologically relevant context, GABA uptake is measured in synaptosomes, which are resealed nerve terminals isolated from brain tissue.[11][12][13]
Synaptosome Preparation
Principle: Brain tissue is homogenized in an isotonic sucrose solution, and synaptosomes are isolated by differential centrifugation.[14][15]
Protocol:
-
Tissue Homogenization: Euthanize a rodent and rapidly dissect the brain region of interest (e.g., cortex or hippocampus). Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).
-
-
Resuspension: Resuspend the P2 pellet in a physiological buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard assay (e.g., BCA assay).[16]
[³H]GABA Uptake Assay in Synaptosomes
Protocol:
-
Incubation: Aliquots of the synaptosomal suspension are pre-incubated with different concentrations of this compound or vehicle.
-
Uptake Initiation: Add a solution of [³H]GABA to initiate uptake.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
This assay validates the inhibitory activity of the compound in a native membrane environment containing all the necessary components for synaptic function.
In Situ Functional Assessment: Electrophysiology
Electrophysiology provides a direct measure of the functional consequences of GAT inhibition on neuronal activity.
Principle: Whole-cell patch-clamp recordings from neurons in acute brain slices allow for the measurement of GABAergic currents.[17][18] Inhibition of GABA uptake is expected to prolong the presence of GABA in the synapse, leading to an increase in the duration of inhibitory postsynaptic currents (IPSCs) and potentially an increase in the tonic inhibitory current.[19][20]
Protocol:
-
Slice Preparation: Prepare acute brain slices from a rodent.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs.
-
Compound Application: Bath-apply this compound to the slice.
-
Post-application Recording: Record IPSCs in the presence of the compound and compare their properties (amplitude, frequency, decay kinetics) to the baseline.
-
Tonic Current Measurement: The tonic GABA current can be measured as the shift in holding current upon application of a GABA_A receptor antagonist like bicuculline or gabazine.[20]
GABAergic Synapse and GAT Inhibition
Caption: Proposed mechanism of action at the GABAergic synapse.
In Vivo Behavioral Models
Should the in vitro, ex vivo, and in situ data be compelling, the final step is to assess the compound's effects in vivo using animal models of CNS disorders where GABAergic dysfunction is implicated.
-
Epilepsy Models: Models such as the pentylenetetrazol (PTZ)-induced seizure model can be used to assess the anticonvulsant properties of the compound.
-
Anxiety Models: The elevated plus maze or light-dark box tests can be used to evaluate anxiolytic-like effects.[1]
-
Pain Models: Models of neuropathic or inflammatory pain can be used to assess analgesic potential.[21]
These studies are crucial for establishing a potential therapeutic window and for identifying any off-target effects.
Conclusion
This document provides a structured and comprehensive protocol for the initial characterization of this compound as a potential GABA uptake inhibitor. By following this systematic approach, from in vitro molecular pharmacology to in vivo behavioral analysis, researchers can robustly determine the compound's potency, selectivity, mechanism of action, and potential as a novel pharmacological tool or therapeutic agent for the treatment of CNS disorders.
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Application Note: Characterizing the Monoamine Transporter Affinity of N-Substituted Butanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to determining the in vitro binding affinities of N-substituted butanamine derivatives for the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). As key regulators of neurotransmission, these transporters are critical targets for a wide range of therapeutics, from antidepressants to treatments for substance use disorders.[1] The N-substituted butanamine scaffold represents a class of compounds with significant potential for modulating monoamine signaling. Understanding the structure-activity relationships (SAR) that govern their interaction with DAT, SERT, and NET is fundamental to the development of novel and selective neuropharmacological agents. This guide details the principles behind radioligand binding assays, provides a robust, step-by-step protocol for their execution, and discusses the interpretation of affinity data, enabling researchers to systematically evaluate novel chemical entities.
Introduction: The Significance of Monoamine Transporters
Monoamine transporters (MATs) are integral membrane proteins belonging to the solute carrier 6 (SLC6) family. They are responsible for the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. The transport is an active process, driven by the sodium ion gradient maintained by Na+/K+ ATPase.
Given their central role in regulating the concentration and duration of monoamines in the synapse, MATs are the primary targets for many widely prescribed medications and drugs of abuse. For example:
-
Selective Serotonin Reuptake Inhibitors (SSRIs) block SERT to treat depression and anxiety.
-
Norepinephrine Reuptake Inhibitors (NRIs) block NET and are used for ADHD and depression.
-
Dopamine Reuptake Inhibitors (DRIs) that block DAT can have stimulant effects and are being investigated for various neurological conditions.
Compounds that interact with multiple transporters, such as dual or triple reuptake inhibitors, are also of significant therapeutic interest.[1][2] The affinity and selectivity profile of a given compound for DAT, SERT, and NET largely dictates its pharmacological and therapeutic effects. Therefore, precise in vitro characterization is a foundational step in drug discovery.
N-substituted butanamines, a class of phenethylamines, are of particular interest due to their structural similarity to endogenous monoamines and known psychoactive substances. The nature of the substituent on the nitrogen atom can dramatically alter the compound's affinity and selectivity for the different monoamine transporters. A systematic evaluation of these structure-activity relationships is essential for designing compounds with desired pharmacological profiles.
Principles of Radioligand Competition Binding Assays
To determine the affinity of a novel, unlabeled compound (the "competitor," e.g., an N-substituted butanamine) for a specific transporter, the most common and robust method is the in vitro radioligand competition binding assay.[3]
The Core Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand (a "radioligand") for binding to the transporter.
-
Preparation: Cell membranes containing a high concentration of a specific human monoamine transporter (e.g., hDAT, hSERT, or hNET), typically from stably transfected cell lines like HEK293, are prepared.[4]
-
Competition: These membranes are incubated with a fixed, low concentration of a specific radioligand. In parallel, increasing concentrations of the unlabeled test compound are added.
-
Equilibrium: As the concentration of the test compound increases, it displaces more of the radioligand from the transporter's binding site.
-
Measurement: After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration), and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki), which represents the affinity of the test compound for the transporter.
This self-validating system provides a quantitative measure of binding affinity, allowing for direct comparison between different compounds and different transporters.
Experimental Protocol: Radioligand Binding Assay for MATs
This protocol outlines the steps for determining the binding affinity (Ki) of N-substituted butanamines at human DAT, SERT, and NET expressed in HEK293 cells.
Required Materials
-
Cell Membranes: Frozen membrane preparations from HEK293 cells stably expressing either hDAT, hSERT, or hNET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
For hSERT: [³H]Citalopram (or other suitable SERT-selective radioligand)
-
For hNET: [³H]Nisoxetine (or other suitable NET-selective radioligand)
-
-
Test Compounds: N-substituted butanamine analogs, dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Defining Ligands (for Non-Specific Binding):
-
For hDAT: GBR 12909 or Benztropine
-
For hSERT: Fluoxetine or Paroxetine
-
For hNET: Desipramine or Reboxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Equipment: 96-well microplates, multichannel pipettes, cell harvester for rapid filtration, glass fiber filtermats (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine), scintillation counter, and scintillation fluid.
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Thaw the cell membrane aliquots on ice. Once thawed, dilute them in ice-cold Assay Buffer to a final protein concentration that yields a robust signal (typically 5-20 µg protein per well, to be optimized). Keep the membrane suspension on ice.
-
Prepare serial dilutions of the N-substituted butanamine test compounds in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in Assay Buffer at a concentration approximately equal to its known Kd value for the respective transporter. This ensures that a significant portion of the binding can be displaced by the competitor.
-
Prepare the "non-specific binding" defining ligand at a high concentration (e.g., 10 µM) in Assay Buffer.
Step 2: Assay Plate Setup
-
Design a 96-well plate map for Total Binding, Non-Specific Binding (NSB), and competitor concentrations. Each condition should be run in triplicate.
-
Add 50 µL of Assay Buffer to the "Total Binding" wells.
-
Add 50 µL of the high-concentration defining ligand to the "NSB" wells.
-
Add 50 µL of the corresponding serial dilution of the test compound to the experimental wells.
Step 3: Incubation
-
Add 100 µL of the diluted cell membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells. The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
Step 4: Termination and Filtration
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly 3-4 times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
Step 5: Quantification
-
Dry the filtermat completely (e.g., in a drying oven or under a heat lamp).
-
Place the dried filtermat into a scintillation bag or plate and add an appropriate volume of scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM for each triplicate.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
-
-
Calculate the Ki Value:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter (must be determined previously via saturation binding experiments).
-
-
Experimental Workflow Diagram
Caption: Workflow for Radioligand Competition Binding Assay.
Results & Discussion: Structure-Activity Relationships (SAR)
The primary goal of these assays is to establish a clear SAR profile for the N-substituted butanamine series. The key structural variable is the substituent on the nitrogen atom, which can significantly influence potency and selectivity across the three monoamine transporters.
Representative Data Presentation
| Compound (S-enantiomer) | N-Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| S(+)-4-Methylamphetamine | -H | Data not in source | Data not in source | Data not in source | - |
| S(+)-N-methyl-4-MA | -CH₃ | 506 | 298 | 102 | 0.20 |
| S(+)-N-ethyl-4-MA | -CH₂CH₃ | 346 | 286 | 243 | 0.71 |
| S(+)-N-propyl-4-MA | -CH₂CH₂CH₃ | 1356 | 1906 | 868 | 0.64 |
| (Data adapted from Blough et al., 2018. Note: These are amphetamine, not butanamine, derivatives and serve as a representative model for SAR discussion)[3] |
Interpretation of SAR
Causality Behind Experimental Observations:
-
Effect of N-Alkyl Chain Length: The data demonstrates that modifying the length of the N-alkyl chain has a profound and differential impact on affinity for the three transporters.
-
N-Methyl vs. N-Ethyl: Moving from an N-methyl to an N-ethyl group results in a modest increase in affinity for DAT (lower IC50) while slightly decreasing affinity for SERT.[3] This suggests the binding pocket of DAT can better accommodate the slightly larger ethyl group compared to SERT in this chemical series. Affinity for NET remains high and relatively unchanged.
-
N-Propyl Substitution: A further increase to an N-propyl group leads to a significant loss of affinity at all three transporters, particularly at DAT and NET.[3] This indicates that the larger propyl group introduces steric hindrance within the binding pockets of DAT and NET, preventing optimal interaction. The effect on SERT is less pronounced, leading to a shift in the selectivity profile.
-
-
Transporter Selectivity: The DAT/SERT selectivity ratio provides a quantitative measure of a compound's preference for one transporter over another.
-
The N-methyl analog shows a preference for SERT over DAT.
-
Increasing the substituent size to N-ethyl and N-propyl shifts the selectivity, reducing the preference for SERT relative to DAT. This highlights how subtle structural modifications can be used to "tune" the selectivity profile of a ligand. Previous studies on other scaffolds have also shown that increasing N-alkyl chain length can alter the functional activity, for instance, converting a transporter substrate (releaser) into a transporter blocker (reuptake inhibitor).[5]
-
Authoritative Grounding: The binding pockets of DAT, SERT, and NET, while sharing significant homology, possess distinct amino acid residues and topographical features. The differential effects observed with varying N-alkyl chain lengths are a direct consequence of how these substituents fit within these specific microenvironments. For instance, the DAT binding site is known to be more accommodating of bulkier substituents in certain regions compared to SERT.[6]
SAR Visualization
Caption: N-alkylation impact on MAT affinity.
Conclusion
The systematic characterization of N-substituted butanamines using radioligand binding assays is a critical step in understanding their potential as neuropharmacological probes or therapeutic agents. The detailed protocol provided herein offers a robust and validated method for determining their affinity and selectivity for DAT, SERT, and NET. The representative SAR data illustrates that small modifications to the N-substituent can lead to significant changes in the interaction with these transporters. This knowledge is crucial for the rational design of novel compounds with tailored monoamine transporter profiles, ultimately advancing the development of next-generation treatments for a host of neurological and psychiatric disorders.
References
-
Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Newman, A. H., & Kulkarni, S. S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2694–2706. [Link]
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Gestsch, M., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. [Link]
-
Engel, K., & Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 743–751. [Link]
-
Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1837–1847. [Link]
-
Micheli, F., Degiorgis, F., Ghelfi, F., Cavanni, P., Deāna, R., Di Malta, D., Di Toro, R., Donati, D., Ghirardi, O., & Graziani, D. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(20), 6136–6139. [Link]
-
Rothman, R. B., Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1837–1847. [Link]
-
Carroll, F. I., Howard, J. L., Howell, C. F., Fox, K. M., & Kuhar, M. J. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 6037–6044. [Link]
-
A series of N 1,N 2-bis-[4-(t-amino)-2-butynyl]phthalamides have been synthesized and investigated for the blocking of the motor effect of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]
-
A novel entry to tropane analogs of cocaine was developed on the basis of the reaction of rhodium-stabilized vinylcarbenoids with pyrroles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Journal of Analytical Toxicology, 38(3), 164–167. [Link]
-
Howell, L. L., & Kimmel, H. L. (2008). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology, 56, 169–191. [Link]
-
2-Amino-1-phenylbutane. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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- 3. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Benzylamines
Welcome to the technical support center for the purification of substituted benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile yet often troublesome class of compounds. My aim here is not just to provide protocols, but to instill a deep, mechanistic understanding of the challenges and their solutions. By grasping the "why" behind each technique, you will be empowered to troubleshoot effectively and adapt these methods to your unique molecules.
Substituted benzylamines are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their basicity, polarity, and susceptibility to oxidation present a unique set of purification challenges. Issues like chromatographic peak tailing, low recovery from extractions, and product degradation are common hurdles. This guide provides a structured approach to overcoming these obstacles, grounded in the principles of physical organic chemistry.
Troubleshooting Purification Issues
This section addresses the most common problems encountered during the purification of substituted benzylamines in a direct question-and-answer format.
Question 1: My benzylamine is streaking badly on my silica gel column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
Answer:
This is the most frequent issue researchers face. The phenomenon, known as "tailing" or "streaking," is a direct consequence of the interaction between your basic amine and the acidic surface of the silica gel.
The Underlying Chemistry: Silica gel's surface is covered with silanol groups (Si-OH). These groups are weakly acidic and can engage in a strong acid-base interaction with the basic nitrogen of your benzylamine.[2][3] This interaction is often stronger than the standard adsorption/desorption equilibrium required for good chromatography, causing a portion of the amine molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Solutions:
-
Incorporate a Basic Modifier in the Eluent: The most common and effective solution is to add a small amount of a volatile tertiary amine, typically 0.5-2% triethylamine (TEA) or ammonia solution, to your mobile phase.[4] The modifier acts as a competitive base, interacting with the acidic silanol sites and masking them from your target compound.[5][6] This allows the benzylamine to travel through the column based on polarity interactions rather than acid-base sticking.
-
Use a Deactivated or Basic Stationary Phase: If basic modifiers are incompatible with your molecule or downstream steps, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent choice for the purification of amines, as it minimizes the acidic interactions that cause tailing.[7]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanol groups and creates a more basic environment, preventing tailing of basic compounds.[2][8]
-
Experimental Protocol: Column Chromatography with a Triethylamine Modifier
-
Solvent System Selection: Develop your eluent system using TLC plates. A common starting point for benzylamines is a mixture of ethyl acetate and hexanes. Spot your crude material on a TLC plate.
-
Modifier Addition: Prepare two developing jars: one with your chosen eluent and another with the same eluent containing ~1% triethylamine.
-
Analysis: Run both TLC plates. You will typically observe a higher Rf value and a much more compact, round spot in the jar containing triethylamine. This confirms that the modifier is effective.
-
Column Packing: Prepare your column slurry using the eluent containing 1% triethylamine. This ensures the stationary phase is fully deactivated before you load your sample.
-
Sample Loading and Elution: Load your sample and run the column using the triethylamine-containing eluent.
Visualization: Mechanism of Tailing and Mitigation
The following diagram illustrates the interaction between a benzylamine and silica gel, and how a basic modifier like triethylamine (TEA) mitigates this issue.
Caption: Mechanism of peak tailing and its prevention using a basic modifier.
Question 2: My yield is very low after an aqueous acid/base extraction. Where is my product going?
Answer:
Low yields during acid-base extraction of benzylamines typically stem from two main issues: incorrect pH control or emulsion formation. Understanding the pKa of your specific benzylamine is critical for success.
The Underlying Chemistry: The pKa of the conjugate acid of benzylamine (C₆H₅CH₂NH₃⁺) is approximately 9.3.[9] This is the pH at which the amine is 50% protonated (water-soluble salt) and 50% in its free base form (organic-soluble). To efficiently move the amine into the aqueous layer, the pH must be significantly lower than the pKa. To move it back into the organic layer, the pH must be significantly higher. A common rule of thumb is to adjust the pH to at least 2 units below the pKa for the acid wash and 2 units above the pKa for the basification step.
Solutions:
-
Optimize pH for Extraction:
-
Acid Wash: Use a 1M HCl solution. This will bring the pH to ~1, which is well below the pKa of virtually all benzylammonium salts, ensuring complete protonation and transfer to the aqueous phase.
-
Basification: Use a 2-4M NaOH or KOH solution to raise the pH to >12. This ensures complete deprotonation to the free base for efficient extraction back into an organic solvent. Always check the pH of the aqueous layer with pH paper after adding the base.
-
-
Consider the Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase the basicity of the amine (raise the pKa), while electron-withdrawing groups (e.g., -NO₂, -Cl) decrease basicity (lower the pKa). You must account for this when planning your extraction.
| Substituent (para-position) | Effect on Basicity | Approximate pKa of Conjugate Acid | Implication for Extraction |
| -OCH₃ (Methoxy) | Electron Donating | ~9.6 | More basic, standard protocol is effective. |
| -H (Unsubstituted) | Neutral | ~9.3 | Standard protocol is effective. |
| -Cl (Chloro) | Electron Withdrawing | ~8.9 | Less basic, standard protocol is effective. |
| -NO₂ (Nitro) | Strongly Withdrawing | ~7.5 | Significantly less basic; requires careful pH control. Ensure pH is < 5 for acid wash. |
-
Break Emulsions: Emulsions are common and trap your product at the aqueous-organic interface.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Gently swirl or stir the separatory funnel instead of shaking vigorously.
-
If an emulsion persists, filter the entire mixture through a pad of Celite.
-
Experimental Protocol: Robust Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. Drain the aqueous (bottom) layer if using DCM, or the top layer if using ethyl acetate. Repeat the extraction on the organic layer 1-2 more times to ensure all amine is captured. Combine the acidic aqueous extracts.
-
Wash (Optional): Wash the combined aqueous extracts with a fresh portion of organic solvent to remove any neutral or acidic impurities that may have been carried over.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 4M NaOH solution with swirling until the pH is >12 (check with pH paper). You may see the free amine "oil out" or make the solution cloudy.
-
Back Extraction: Extract the now basic aqueous solution with your chosen organic solvent (e.g., ethyl acetate, DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified benzylamine.
Question 3: I tried to purify my benzylamine by forming the hydrochloride salt, but it oiled out or formed a fine powder that was difficult to filter. How can I get nice crystals?
Answer:
Salt formation is an excellent purification technique, but crystallization can be tricky. "Oiling out" occurs when the solubility of the salt in the solvent is too high, or when the rate of precipitation is too fast for a crystal lattice to form. Very fine powders often result from rapid precipitation from a highly supersaturated solution.
Solutions:
-
Choice of Acid and Solvent: The most common method is to precipitate the hydrochloride salt.[9] A robust method is to dissolve the crude amine in a minimal amount of a moderately polar solvent (like diethyl ether or a mix of ether and DCM) and then add a solution of HCl in ether or dioxane.[10] Using an anhydrous, non-polar solvent system promotes the precipitation of the ionic salt.
-
Control the Rate of Precipitation:
-
Add the acid solution slowly, dropwise, with stirring.
-
Cool the solution in an ice bath before and during the acid addition.
-
If it oils out, try adding more of the non-polar solvent (e.g., hexanes) to reduce the solubility of the salt, or gently warm the mixture to dissolve the oil and then allow it to cool slowly.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
-
Experimental Protocol: Recrystallization of a Benzylamine Hydrochloride Salt
-
Formation: Dissolve the crude benzylamine free base in diethyl ether (approx. 10 mL per gram). Cool in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no more precipitate forms.
-
Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with cold diethyl ether to remove non-basic impurities.
-
Recrystallization: If the salt requires further purification, it can be recrystallized. A common solvent system is ethanol/ether. Dissolve the crude salt in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes faintly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a freezer to maximize crystal formation.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with cold ether, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I try first?
A: The choice depends on the scale of your reaction and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification technique.
Q2: My benzylamine seems to be decomposing during purification. What are the common degradation pathways?
A: Benzylamines can be sensitive. The two most common degradation pathways are:
-
Oxidation: Exposure to air can cause oxidation, especially for electron-rich benzylamines. This can lead to the formation of imines and other colored byproducts.[9] It is often advisable to handle them under an inert atmosphere (N₂ or Argon) and use degassed solvents if lability is a concern.
-
Reaction with Acidic Media: While stable to dilute acid for extraction, prolonged exposure to strong acid or the acidity of silica gel can sometimes lead to side reactions or decomposition for sensitive substrates.[11]
Q3: Can I use reverse-phase chromatography for my benzylamine?
A: Yes, reverse-phase (e.g., C18) chromatography can be very effective, especially for more polar substituted benzylamines. A common mobile phase would be a gradient of water and acetonitrile or methanol. It is crucial to add a modifier to control the ionization of the amine.
-
Acidic Modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine, leading to sharp peaks.
-
Basic Modifier: Using a buffer like ammonium bicarbonate at a high pH can also be effective, keeping the amine in its neutral, more retained form.[4]
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). A Synergistic Catalytic System for N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674. Available at: [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information (n.d.). Benzylamine. PubChem Compound Database. Retrieved from: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from: [Link]
- Heuer, L. (2006). Benzylamine. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. Available at: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Available at: [Link]
-
Sunagawa, G. (1955). Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1). Pharmaceutical Bulletin, 3(2), 116-124. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. The ACS Division of Organic Chemistry. Available at: [Link]
-
Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Available at: [Link] (Note: A representative link, as the original may not be stable).
-
PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from: [Link]
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- 2. sorbtech.com [sorbtech.com]
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- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Chromatography [chem.rochester.edu]
- 8. teledyneisco.com [teledyneisco.com]
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Validation & Comparative
This guide provides a comprehensive comparative analysis of N-(4-Methylbenzyl)-2-butanamine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of this chemical class, offering a framework for understanding their structure-activity relationships (SAR). By presenting detailed experimental protocols and synthesizing data, this guide aims to be an authoritative resource for the rational design and evaluation of novel psychoactive compounds targeting monoamine transporters.
Introduction: The Significance of N-Benzyl-Substituted Alkylamines
N-substituted benzylamines represent a broad class of compounds with significant pharmacological interest, primarily due to their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior. N-(4-Methylbenzyl)-2-butanamine serves as a key scaffold for exploring the impact of structural modifications on transporter affinity and selectivity. The chirality of the 2-butanamine moiety and the substitution on the benzyl ring are key determinants of the pharmacological profile of these molecules.[3] Understanding these relationships is paramount for the development of novel therapeutics and research tools.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound, such as its lipophilicity (logP) and acidity (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier and interact with its biological targets. This section outlines the experimental determination of these properties for N-(4-Methylbenzyl)-2-butanamine and a series of its analogs with varying substituents at the 4-position of the benzyl ring.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for a representative set of N-(4-substituted-benzyl)-2-butanamine analogs. These values are essential for interpreting the biological data and understanding the SAR of this series.
| Compound ID | 4-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa |
| 1 | -CH₃ | C₁₂H₁₉N | 177.29 | 3.2 | 9.5 |
| 2 | -H | C₁₁H₁₇N | 163.26 | 2.9 | 9.4 |
| 3 | -Cl | C₁₁H₁₆ClN | 197.70 | 3.5 | 9.2 |
| 4 | -OCH₃ | C₁₂H₁₉NO | 193.29 | 2.8 | 9.6 |
Note: Calculated logP and predicted pKa values are based on computational models and serve as estimates. Experimental determination is recommended for precise characterization.
Experimental Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method
The causality behind choosing the shake-flask method lies in its direct and universally accepted approach to measuring the partitioning of a compound between an aqueous and an organic phase, providing a gold-standard measure of lipophilicity.
Materials:
-
N-(4-substituted-benzyl)-2-butanamine analog
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC with UV detector
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the test compound in the phosphate buffer at a known concentration.
-
Add equal volumes of the buffered solution of the compound and pre-saturated n-octanol to a separatory funnel.
-
Securely stopper the funnel and shake vigorously for 20-30 minutes to ensure thorough mixing and partitioning.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP value is the base-10 logarithm of the partition coefficient.
Synthesis of N-(4-Methylbenzyl)-2-butanamine and Analogs
The most common and efficient method for synthesizing N-substituted secondary amines like N-(4-Methylbenzyl)-2-butanamine is through reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine. This method is chosen for its high yields and broad substrate scope.[4]
General Synthetic Workflow
Sources
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- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Chiral Separation Methods for Butanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The enantiomers of a chiral drug can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles. For butanamine derivatives, which represent a significant class of chiral building blocks and active pharmaceutical ingredients (APIs), the ability to accurately separate and quantify enantiomers is not merely an analytical task—it is a prerequisite for ensuring drug safety and efficacy.[1] This guide provides an in-depth comparison of leading chiral separation technologies and presents a comprehensive, field-proven framework for the validation of a selected method, grounded in the principles of scientific integrity and regulatory compliance.
Part 1: A Comparative Analysis of Core Separation Technologies
The separation of chiral amines presents unique challenges due to their basicity, which can lead to deleterious interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape and resolution.[2] The two primary high-performance chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral separations, offering versatility through various operational modes.[3] For butanamine derivatives, Normal-Phase (NP-HPLC) and Polar Organic (PO-HPLC) modes are particularly relevant.[2] The technique is well-understood, widely available, and supported by a vast body of literature.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC.[4] Utilizing supercritical CO2 as the primary mobile phase component, SFC offers advantages such as lower viscosity and higher diffusivity, which facilitate faster separations and reduced solvent consumption.[4] For chiral separations, where normal-phase conditions are often optimal, SFC is particularly well-suited.[4]
A study comparing SFC and HPLC for the enantiomeric separation of primary amines on a cyclofructan-based chiral stationary phase (CSP) found that SFC provided comparable selectivities and analysis times to HPLC, but with markedly improved peak symmetries.[4] While NP-HPLC sometimes yielded slightly better resolutions, it was at the expense of longer run times.[5]
At a Glance: HPLC vs. SFC for Chiral Butanamine Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Causality & Field Insights |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) | Supercritical Carbon Dioxide (CO2) with organic modifiers | SFC's CO2-based mobile phase has lower viscosity, allowing for higher flow rates and faster analysis without a significant loss of efficiency.[4] This is a major advantage for high-throughput screening. |
| Analysis Speed | Moderate to Long | Fast | The low viscosity of supercritical fluids enables rapid equilibration and shorter run times.[5] |
| Solvent Consumption | High | Low | The primary reliance on CO2 makes SFC a more environmentally friendly and cost-effective "green" technology.[5] |
| Peak Shape for Amines | Can be prone to tailing due to silanol interactions. Requires basic additives. | Generally provides superior peak symmetry for basic compounds.[4] | The properties of the supercritical fluid mobile phase can help to shield residual silanols on the stationary phase, reducing peak tailing for basic analytes like butanamine derivatives. |
| Selectivity | High and well-characterized. | Comparable to HPLC, highly dependent on modifier and additive choice.[4] | The fundamental chiral recognition mechanisms are similar, as the same Chiral Stationary Phases (CSPs) are often used.[6] |
| Instrumentation Cost | Lower initial investment. | Higher initial investment. | SFC systems require specialized pumps and back-pressure regulators to maintain the supercritical state of the mobile phase. |
Part 2: The Cornerstone of Separation: The Chiral Stationary Phase (CSP)
The "magic" of chiral separation occurs at the interface with the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is the most critical factor in method development. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the CSP, leading to different retention times.[6]
For butanamine derivatives, several classes of CSPs have proven effective:
-
Polysaccharide-Derived CSPs: These are the most widely used CSPs, based on cellulose or amylose derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)).[3][6] They offer broad enantioselectivity and can be used in various mobile phase modes.[2]
-
Cyclofructan-Based CSPs: These selectors have shown excellent performance in separating primary amines, often without the need for the highly acidic aqueous mobile phases required by other CSP types.[2][4] They contain crown ether-like moieties that are key to their chiral recognition capabilities.[4]
-
Crown Ether-Based CSPs: These are specifically very efficient for the separation of primary amines.[2][7] Chiral recognition is primarily driven by the complexation of the protonated primary amino group within the crown ether cavity through hydrogen bonding.[7] However, they often require the use of acidic mobile phases, which can be a drawback for preparative scale work.[2]
Part 3: Validation of a Chiral HPLC Method: A Self-Validating System
The objective of an analytical procedure validation is to demonstrate, through rigorous experimental evidence, that the method is suitable for its intended purpose.[8] This process is not a one-time event but a continuous system of verification that ensures data integrity throughout the method's lifecycle.[9] The framework for this validation is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision, Q2(R2).[10][11]
Caption: A typical workflow for analytical method validation per ICH guidelines.
Detailed Experimental Protocol for Validation
This protocol outlines the validation of a Normal-Phase HPLC method for quantifying the enantiomeric purity of a butanamine derivative API, specifically determining the amount of the undesired (S)-enantiomer in the desired (R)-enantiomer.
1. Specificity (Selectivity)
-
Causality & Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] For an enantiomeric purity method, the primary goal is to demonstrate baseline resolution between the two enantiomers and from any known related substances.
-
Protocol:
-
Prepare solutions of:
-
The desired (R)-enantiomer API.
-
The undesired (S)-enantiomer impurity.
-
A 50:50 racemic mixture of both enantiomers.
-
A placebo mixture (if validating for a finished product).
-
A "spiked" sample containing the (R)-enantiomer, the (S)-enantiomer at the specification limit (e.g., 0.15%), and known related impurities.
-
-
Inject each solution and analyze the chromatograms.
-
Acceptance Criteria: The peak for the (S)-enantiomer must be well-resolved from the (R)-enantiomer peak (Resolution > 2.0). No co-elution should be observed at the retention time of the (S)-enantiomer from placebo or other related substances.
-
2. Linearity
-
Causality & Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[12] This confirms that the method can provide accurate results across the expected concentration levels of the impurity.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking the undesired (S)-enantiomer into the desired (R)-enantiomer. The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.05% to 0.225% for a 0.15% limit).[12]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should not be significantly different from zero.
-
3. Range
-
Causality & Objective: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10] It is established by confirming these parameters on samples within or at the extremes of the specified range.[10]
-
Protocol: The range is confirmed by the successful validation of the linearity, accuracy, and precision studies over the required concentration span.
-
Acceptance Criteria: The data from linearity, accuracy, and precision must meet their respective acceptance criteria across the defined range.
4. Accuracy
-
Causality & Objective: Accuracy measures the closeness of the test results obtained by the method to the true value.[10] It is determined by applying the method to samples with known amounts of the analyte (the impurity).
-
Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels within the range (e.g., LOQ, 100% of specification, and 150% of specification).
-
Analyze the samples and calculate the percentage recovery of the spiked amount of the (S)-enantiomer.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
-
5. Precision
-
Causality & Objective: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[10]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples by spiking the (S)-enantiomer at 100% of the specification limit.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six repeatability measurements should be ≤ 5.0%. The %RSD for the combined twelve measurements from the intermediate precision study should also be within an appropriate limit (e.g., ≤ 10.0%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality & Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] The LOQ is a critical parameter for an impurity method.
-
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the (S)-enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, prepare and analyze six samples at the determined LOQ concentration.
-
-
Acceptance Criteria: The S/N ratio for LOD should be approximately 3:1. For the confirmed LOQ, the accuracy should be within 80.0% to 120.0% and the precision (%RSD) should be ≤ 10.0%.
7. Robustness
-
Causality & Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% of the minor component).
-
-
Analyze a system suitability solution and a test sample under each condition.
-
-
Acceptance Criteria: The resolution between the enantiomers should remain > 2.0, and the quantitative result of the test sample should not deviate significantly from the result obtained under the nominal conditions.
Caption: Interrelationship of core validation parameters for a quantitative impurity method.
Part 4: Data Interpretation and Summary
All data generated during the validation study must be documented in a comprehensive validation report.[13] The results should be summarized in clear tables to allow for easy review and comparison against the pre-defined acceptance criteria.
Example: Linearity Data Summary
| Concentration Level (% of Spec) | Theoretical Conc. (µg/mL) | Mean Peak Area (n=3) |
| LOQ (33%) | 0.5 | 12,540 |
| 50% | 0.75 | 18,880 |
| 100% | 1.50 | 37,650 |
| 120% | 1.80 | 45,100 |
| 150% | 2.25 | 56,400 |
| Linear Regression | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.995 |
| Y-Intercept | 25.4 | Not significantly different from zero |
Example: Accuracy & Precision Summary
| Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| LOQ | 0.5 | 0.49 | 98.0% | 4.5% | N/A |
| 100% Spec | 1.50 | 1.52 | 101.3% | 1.8% | 2.5% |
| 150% Spec | 2.25 | 2.23 | 99.1% | 1.5% | N/A |
| Acceptance Criteria | 90.0 - 110.0% | ≤ 5.0% | ≤ 10.0% |
Conclusion
The successful validation of a chiral separation method for butanamine derivatives is a multi-faceted process that hinges on a deep understanding of chromatographic principles and stringent adherence to regulatory guidelines. While both HPLC and SFC are powerful techniques, SFC often presents a compelling case for high-throughput applications due to its speed and reduced environmental impact.[5] The choice of the chiral stationary phase remains the most critical parameter for achieving the desired separation.
By implementing a systematic validation protocol as outlined—addressing specificity, linearity, accuracy, precision, sensitivity, and robustness—researchers can establish a self-validating system. This not only ensures the generation of reliable, high-quality data but also builds a foundation of trustworthiness and scientific rigor essential for drug development and regulatory submission.
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021).
- Chiral HPLC and SFC Columns - Columnex LLC. (n.d.).
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
- Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2025).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.).
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025).
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. (2022).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open Chain N‐Activated Ketimines - ResearchGate. (2021).
- A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. (n.d.).
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns - ResearchGate. (2025).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
- Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - MDPI. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.).
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. (2018).
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (2021).
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- FDA issues revised guidance for analytical method validation - ResearchGate. (2025).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
Sources
- 1. yakhak.org [yakhak.org]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. columnex.com [columnex.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
